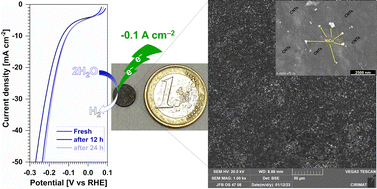Spark plasma sintered catalytic nickel–copper alloy and carbon nanotube electrodes for the hydrogen evolution reaction†
Chemical Communications Pub Date: 2023-10-23 DOI: 10.1039/D3CC04472F
Abstract
We report the proof-of-concept of spark plasma sintered (SPS) consolidated mesoporous composite catalytic electrodes based on nickel–copper alloys and carbon nanotubes for the electrocatalytic hydrogen evolution reaction (HER) in alkaline media. The optimized electrode (203 m2 g−1, 5 wt% Ni75Cu25) operated at −0.1 A cm−2 (current of −0.15 A) for 24 h with a stable overpotential of about 0.3 V. This newly described freestanding SPS approach allows the rational control of specific surface area, metal loading, and electrocatalytic performance, thus opening a new route to catalytic electrodes with controllable physical and catalytic properties.


Recommended Literature
- [1] Removal of trichloroethene by glucose oxidase immobilized on magnetite nanoparticles†
- [2] Synthetic approaches towards structurally-defined electrochemically and (photo)redox-active polymer architectures
- [3] From helicate to infinite coordination polymer: crystal and molecular structures of silver(I) complexes of readily prepared di-Schiff bases
- [4] Salt modified starch: sustainable, recyclable plastics
- [5] Ionic interactions control the modulus and mechanical properties of molecular ionic composite electrolytes†
- [6] Optical tweezing using tunable optical lattices along a few-mode silicon waveguide†
- [7] Using core-hole reference states for calculating X-ray photoelectron and emission spectra
- [8] Competitive or sequential reaction of an electrophilic terminal phosphinidene metal(0) complex with allyl halides? [2+1]-cycloaddition vs. C–X bond insertion†
- [9] Comparison of Palladium Chemical Modifiers for the Determination of Selenium in Plasma by Zeeman-effect Background Corrected Electrothermal Atomic Absorption Spectrometry
- [10] Molecular salts of propranolol with dicarboxylic acids: diversity of stoichiometry, supramolecular structures and physicochemical properties†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 178064-02-3
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7
-
CAS no.: 169555-93-5









